molecular formula C6H4ClFO B1586221 2-Chloro-5-fluorophenol CAS No. 3827-49-4

2-Chloro-5-fluorophenol

Cat. No. B1586221
CAS RN: 3827-49-4
M. Wt: 146.54 g/mol
InChI Key: CMQOZIKIOASEIN-UHFFFAOYSA-N
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Description



  • 2-Chloro-5-fluorophenol is an organic compound with the chemical formula C<sub>6</sub>H<sub>4</sub>ClFO . It is a clear colorless to pale yellow liquid.

  • It belongs to the class of organic compounds known as phenylpyrazoles .





  • Synthesis Analysis



    • 2-Chloro-5-fluorophenol can be synthesized from 3-Fluoroaniline .





  • Molecular Structure Analysis



    • Molecular Formula: C<sub>6</sub>H<sub>4</sub>ClFO

    • Average Mass: 146.547 Da

    • Monoisotopic Mass: 145.993469 Da

    • ChemSpider ID: 2006655

    • Physical Properties:

      • Density: 1.4±0.1 g/cm³

      • Boiling Point: 189.3±20.0 °C at 760 mmHg

      • Flash Point: 68.3±21.8 °C

      • Refractive Index: 1.548

      • Polar Surface Area: 20 Ų

      • Polarizability: 13.1±0.5 x 10⁻²⁴ cm³

      • Surface Tension: 42.3±3.0 dyne/cm

      • Molar Volume: 104.0±3.0 cm³







  • Chemical Reactions Analysis



    • Further research is needed to explore specific chemical reactions involving 2-Chloro-5-fluorophenol.





  • Physical And Chemical Properties Analysis



    • Purity : 98%

    • Storage Temperature : Ambient Temperature

    • Shipping Temperature : Ambient Temperature

    • Physical Form : Liquid




  • Scientific Research Applications

    Antibacterial Activity and Molecular Docking Studies

    2-Chloro-5-fluorophenol (2C5FP) demonstrates significant antibacterial properties. A study by Vidhya et al. (2020) optimized the molecular structural dimerization of 2C5FP and used a combination of experimental and theoretical techniques to determine its vibrational spectral characteristics. The study found that 2C5FP has notable antibacterial activity against various strains like E. coli and Staphylococcus aureus. Molecular docking studies further supported its antibacterial efficacy and demonstrated strong interaction with DHODH inhibitor.

    Environmental Impact and Plant Uptake

    Research on the environmental fate of halogenated phenols, including compounds like 2-chloro-5-fluorophenol, utilized nuclear magnetic resonance (NMR) to identify and quantify contaminants and their metabolites in plants. Tront and Saunders (2007) Tront & Saunders (2007) studied the metabolites of 4-chloro-2-fluorophenol in plant extracts, identifying several fluorinated-chlorophenol conjugates and quantifying contaminant and metabolite accumulation within plant tissues. This research aids in understanding the transformation and accumulation of such compounds in aquatic plant systems.

    Photoreaction and Hydrogen-Atom Tunneling

    The study of hydrogen-atom tunneling in isomerization around the C-O bond of 2-chloro-6-fluorophenol by Nanbu, Sekine, and Nakata (2011) Nanbu et al. (2011) revealed interesting photoreaction pathways. Infrared spectra at low temperatures suggested that the F-type isomer changes to a more stable Cl-type one by hydrogen-atom tunneling. This study provides insights into the tunneling isomerization processes in such molecular structures.

    Chemical Synthesis and Analysis

    The synthesis of 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate, as studied by Wang Da-hui (2010) Wang (2010), involves acylation and nitration reactions starting from 2-choro-4-fluorophenol. This research provides valuable insights into the synthesis processes and reaction mechanisms of related compounds, contributing to the broader understanding of halogenated phenols' chemistry.

    Spectroscopic Analysis and Quantum Chemical Studies

    The vibrational wavenumbers and molecular geometry of related halophenol compounds have been studied using spectroscopic and quantum chemical methods. Shin et al. (1998) Shin et al. (1998) investigated 2-halophenols' OH stretching wavenumbers in the gas phase, providing a deeper understanding of the intramolecular hydrogen bonding and vibrational shifts in these molecules.

    Crystal Structure and High-Pressure Behavior

    The crystal structures of related monofluoro- and monochlorophenols under varying conditions, including low temperature and high pressure, have been examined. Oswald et al. (2005) Oswald et al. (2005) studied the crystallization behaviors of 2-fluorophenol and 3-chlorophenol, revealing insights into hydrogen-bond formation and molecular interactions under different physical conditions.

    Safety And Hazards



    • Causes skin irritation.

    • Harmful if inhaled.

    • May cause respiratory irritation.

    • Harmful if swallowed.

    • Follow safety precautions when handling this compound.




  • Future Directions



    • Developing methods for the safe disposal of 2-Chloro-5-fluorophenol and its byproducts.




    Please note that this analysis is based on available information, and further research may provide additional insights. If you need more detailed information or have specific questions, feel free to ask! 😊


    properties

    IUPAC Name

    2-chloro-5-fluorophenol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H4ClFO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CMQOZIKIOASEIN-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=C(C=C1F)O)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H4ClFO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80369147
    Record name 2-chloro-5-fluorophenol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80369147
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    146.54 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-Chloro-5-fluorophenol

    CAS RN

    3827-49-4
    Record name 2-Chloro-5-fluorophenol
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=3827-49-4
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 2-chloro-5-fluorophenol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80369147
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    2-Chloro-5-fluorophenol
    Reactant of Route 2
    2-Chloro-5-fluorophenol
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    2-Chloro-5-fluorophenol
    Reactant of Route 6
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    2-Chloro-5-fluorophenol

    Citations

    For This Compound
    9
    Citations
    JR Denton, Y Chen, T Loughlin - J Chromatogr Sep Tech, 2017 - pdfs.semanticscholar.org
    … only three regioisomer impurities (2-chloro-5-fluorophenol, 2-chloro6-fluorophenol, and 4-chloro-3-fluorophenol) were observed by retention time conformation from the four …
    Number of citations: 1 pdfs.semanticscholar.org
    IP Solyanikova, OV Moiseeva, S Boeren… - Applied and …, 2003 - Am Soc Microbiol
    … -oxygenase was used for the preparation of 3-fluorocatechol (−140.5 ppm) from 2-fluorophenol (−141.9 ppm) and 3-chloro-6-fluorocatechol (−142.6 ppm) from 2-chloro-5-fluorophenol (…
    Number of citations: 12 journals.asm.org
    J Koerts, MMC Velraeds, AEMF Soffers… - Chemical research in …, 1997 - ACS Publications
    In a previous study, the in vivo cytochrome P450-catalyzed regioselectivity of aromatic ring hydroxylation for a series of (poly)fluorobenzenes could be quantitatively predicted by the …
    Number of citations: 18 pubs.acs.org
    AN Dinh, SM Maddox, SD Vaidya… - The Journal of …, 2020 - ACS Publications
    We report a highly efficient ortho-selective electrophilic chlorination of phenols utilizing a Lewis basic selenoether catalyst. The selenoether catalyst resulted in comparable selectivities …
    Number of citations: 16 pubs.acs.org
    R Gomez, SJ Jolly, T Williams, JP Vacca… - Journal of medicinal …, 2011 - ACS Publications
    … S N Ar reaction of 1-bromo-3-chloro-5-fluorobenzene with 2-chloro-5-fluorophenol at 140 C in NMP gave the requisite biaryl ether 16. The key step in this synthesis was a fluoride …
    Number of citations: 42 pubs.acs.org
    G Liu, JK Lynch, J Freeman, B Liu, Z Xin… - Journal of medicinal …, 2007 - ACS Publications
    Stearoyl-CoA desaturase 1 (SCD1) catalyzes the committed step in the biosynthesis of monounsaturated fatty acids from saturated, long-chain fatty acids. Studies with SCD1 knockout …
    Number of citations: 131 pubs.acs.org
    AN Dinh - 2020 - search.proquest.com
    The functionalization of arenes and heterocycles via direct CH activation is a valuable tool in medicinal chemistry as it allows for the manipulation of a diversity of complex structures …
    Number of citations: 4 search.proquest.com
    JE Milne, T Storz, JT Colyer, OR Thiel… - The Journal of …, 2011 - ACS Publications
    … The mandelic acid 2 was prepared by treatment of commercially available 2-chloro-5-fluorophenol 1 with glyoxylic acid and aqueous NaOH at 35 C (Scheme 1). (6) The target product 2 …
    Number of citations: 65 pubs.acs.org
    SM Maddox - 2018 - search.proquest.com
    Atropisomerism represents a form of chirality that is often swept under the rug in medicinal chemistry and drug development. Nonetheless, our lab has demonstrated that atropisomerism …
    Number of citations: 2 search.proquest.com

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